![molecular formula C23H23N5O2 B3020802 2-([1,1'-biphenyl]-4-yl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 919857-17-3](/img/structure/B3020802.png)
2-([1,1'-biphenyl]-4-yl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Description
2-([1,1'-biphenyl]-4-yl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
BenchChem offers high-quality 2-([1,1'-biphenyl]-4-yl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-([1,1'-biphenyl]-4-yl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Properties
The compound exhibits antioxidant activity due to its phenolic structure. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to aging, inflammation, and various diseases. Researchers are exploring its potential as a natural antioxidant in food preservation, cosmetics, and pharmaceutical formulations .
UV Absorber and Photostabilizer
With its aromatic structure, this compound absorbs UV radiation effectively. It can be used as a UV absorber and photostabilizer in sunscreens, cosmetics, and plastics. By preventing UV-induced degradation, it enhances the stability and longevity of these products .
Polymer Additive
Due to its steric hindrance and phenolic nature, the compound is employed as an antioxidant and light stabilizer in polymer materials. It improves the durability and performance of plastics, rubber, and coatings by inhibiting degradation caused by heat, light, and oxygen exposure .
Biological Activity Modulator
Researchers are investigating its potential as a modulator of biological activities. It may interact with enzymes, receptors, or signaling pathways, affecting cellular processes. Further studies are needed to elucidate its specific targets and mechanisms .
properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-23(2,3)28-21-19(14-25-28)22(30)27(15-24-21)26-20(29)13-16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-12,14-15H,13H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYOAUMKLHBSTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide |
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